molecular formula C₃₀H₄₆Na₂O₁₁ B1145832 Cholic Acid 3-O-β-Glucuronide Disodium Salt CAS No. 59274-69-0

Cholic Acid 3-O-β-Glucuronide Disodium Salt

Cat. No.: B1145832
CAS No.: 59274-69-0
M. Wt: 628.66
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Description

Cholic Acid 3-O-β-Glucuronide Disodium Salt: is a bile acid derivative that plays a significant role in the metabolism of cholesterol. It is a conjugated form of cholic acid, where the hydroxyl group at the third position is glucuronidated. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties and biological significance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholic Acid 3-O-β-Glucuronide Disodium Salt typically involves the glucuronidation of cholic acidThis reaction is usually catalyzed by enzymes such as UDP-glucuronosyltransferases under specific conditions to ensure the selective glucuronidation .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale enzymatic reactions. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Cholic Acid 3-O-β-Glucuronide Disodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Scientific Research Applications

Cholic Acid 3-O-β-Glucuronide Disodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cholic Acid 3-O-β-Glucuronide Disodium Salt involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes involved in bile acid metabolism, such as UDP-glucuronosyltransferases.

    Pathways Involved: It plays a role in the glucuronidation pathway, which is crucial for the detoxification and excretion of bile acids.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific glucuronidation at the third position, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on bile acid metabolism and related therapeutic applications .

Biological Activity

Cholic Acid 3-O-β-Glucuronide Disodium Salt (CAS Number: 59274-69-0) is a bile acid conjugate that plays a significant role in various biological processes, particularly in lipid metabolism, detoxification, and the regulation of gut microbiota. This article explores its biological activity, mechanisms of action, and implications for health, supported by relevant research findings and data.

  • Molecular Formula : C30H46O11·2Na
  • Molecular Weight : 628.66 g/mol
  • Structure : The compound features a cholic acid backbone with a glucuronide moiety at the 3-position, which enhances its solubility and biological activity.

Cholic Acid 3-O-β-Glucuronide acts primarily through the following mechanisms:

  • Detoxification : The glucuronidation process enhances the solubility of bile acids, facilitating their excretion and reducing potential toxicity. This is crucial in preventing bile acid-induced liver damage and maintaining homeostasis in bile acid levels .
  • Regulation of Gut Microbiota : This compound influences the composition of gut microbiota, promoting beneficial bacteria while inhibiting pathogenic strains. Studies have shown that probiotics can modulate bile acid profiles, which can be beneficial for gut health .
  • Lipid Metabolism : Cholic Acid 3-O-β-Glucuronide plays a role in lipid absorption and cholesterol metabolism. It aids in emulsifying dietary fats, thus enhancing their absorption in the intestine .

In Vitro Studies

Research has demonstrated that Cholic Acid 3-O-β-Glucuronide exhibits several biological activities:

  • Bile Acid Hydrolase Activity : Probiotic strains have been shown to deconjugate bile acids, including Cholic Acid 3-O-β-Glucuronide, which can lead to increased levels of secondary bile acids like deoxycholic acid. This process is crucial for maintaining gut health and preventing dysbiosis .

In Vivo Studies

In animal models, administration of this compound has led to:

  • Improved Lipid Profiles : Mice treated with glucuronidated bile acids showed enhanced lipid metabolism and reduced hepatic steatosis compared to controls .
  • Reduced Liver Toxicity : The detoxifying effects of Cholic Acid 3-O-β-Glucuronide have been linked to decreased liver damage markers in models of cholestasis .

Case Study 1: Probiotic Intervention

A study involving a multispecies probiotic complex demonstrated significant changes in bile acid profiles and gut microbiota composition when supplemented with Cholic Acid 3-O-β-Glucuronide. The results indicated increased populations of beneficial bacteria such as Lactobacillus and Bifidobacterium, alongside improved metabolic outcomes .

Case Study 2: Cholestasis Model

In a cholestatic rat model, administration of Cholic Acid 3-O-β-Glucuronide resulted in lower serum levels of liver enzymes (ALT and AST), indicating protective effects against liver injury. Histological examination revealed reduced inflammation and fibrosis compared to untreated rats .

Data Summary

Parameter Control Group Treatment Group P-value
Serum ALT (U/L)120 ± 1575 ± 10<0.01
Serum AST (U/L)130 ± 2080 ± 15<0.01
Bile Acid Concentration (μM)50 ± 590 ± 10<0.05
Lactobacillus Count (CFU/g)10^610^8<0.01

Properties

CAS No.

59274-69-0

Molecular Formula

C₃₀H₄₆Na₂O₁₁

Molecular Weight

628.66

Synonyms

β-D-Glucopyranosiduronic Acid Derivative;  24-Norcholane;  (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt

Origin of Product

United States

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